An In-depth Technical Guide to the Structural Analysis of 4-(Methylsulfanyl)-2-nitroaniline
An In-depth Technical Guide to the Structural Analysis of 4-(Methylsulfanyl)-2-nitroaniline
Foreword: The Molecular Blueprint
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is paramount. It is this structural blueprint that dictates function, reactivity, and potential as a therapeutic agent or advanced material. This guide focuses on 4-(Methylsulfanyl)-2-nitroaniline, a substituted nitroaniline derivative. While seemingly a simple aromatic compound, the interplay of its electron-donating amino group, electron-withdrawing nitro group, and the sulfur-containing methylsulfanyl moiety creates a unique electronic and steric environment.
This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the complete structural elucidation of this molecule. We will move beyond mere data reporting, delving into the causality behind experimental choices and establishing self-validating analytical systems. Our exploration will be grounded in authoritative spectroscopic and crystallographic principles, ensuring both technical accuracy and practical applicability.
Section 1: Physicochemical & Molecular Profile
A foundational understanding begins with the compound's basic properties. These data points are critical for handling, storage, and designing subsequent analytical experiments.
Core Properties
The key physicochemical data for 4-(Methylsulfanyl)-2-nitroaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23153-09-5 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂S | [2] |
| Molecular Weight | 184.22 g/mol | [2] |
| Boiling Point | 343.4 ± 27.0 °C (Predicted) | [1][3] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | -0.09 ± 0.10 (Predicted) | [1][2] |
| Storage | 2-8°C, protect from light, sealed in dry conditions | [1][2] |
| Topological Polar Surface Area | 97.1 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Molecular Structure Visualization
The structural arrangement of 4-(Methylsulfanyl)-2-nitroaniline is foundational to its analysis. The diagram below illustrates the connectivity and relative positions of the functional groups on the benzene ring.
Caption: Proposed multi-step synthesis pathway for 4-(Methylsulfanyl)-2-nitroaniline.
Causality Behind Experimental Choices:
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Step 1 (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the displacement of the chloro group by the thiolate nucleophile efficient and highly regioselective.
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Step 2 (Reduction): The selective reduction of the nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation or metal/acid combinations are chosen for their efficiency and reliability.
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Step 3 (Nitration): The final nitration step positions the second nitro group ortho to the activating amino group. The conditions must be carefully controlled to prevent over-nitration or side reactions.
Section 3: Core Structural Analysis Workflow
A multi-technique approach is essential for unambiguous structural confirmation. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.
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Expertise & Experience: The substitution pattern on the benzene ring—an amino group (ortho, para-directing), a nitro group (meta-directing), and a methylsulfanyl group (ortho, para-directing)—creates a distinct and predictable set of signals for the aromatic protons. The chemical shifts are influenced by the combined electronic effects of these groups.
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¹H NMR Predicted Spectrum:
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-SCH₃ Protons: A singlet integrating to 3H, expected around δ 2.4-2.6 ppm.
-
-NH₂ Protons: A broad singlet integrating to 2H. Its chemical shift is highly variable (δ 4.0-6.0 ppm) and depends on solvent and concentration.
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm).
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One proton will appear as a doublet.
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One proton will appear as a doublet of doublets.
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One proton will appear as a doublet. The specific coupling constants (J-values) will confirm the ortho and meta relationships between the protons.
-
-
-
¹³C NMR Predicted Spectrum:
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-SCH₃ Carbon: A single signal in the aliphatic region, expected around δ 15-25 ppm.
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Aromatic Carbons: Six distinct signals are expected due to the lack of symmetry. Four signals will be for carbons attached to hydrogens (CH), and two will be quaternary carbons (C) attached to the substituents. The carbon bearing the nitro group will be significantly downfield.
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-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals and identify peak multiplicities.
Infrared (IR) Spectroscopy
IR spectroscopy is indispensable for identifying the key functional groups present in the molecule.
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Trustworthiness: The presence of sharp, characteristic absorption bands provides a rapid and reliable confirmation of the nitro (-NO₂) and amine (-NH₂) functionalities. The spectrum serves as a molecular fingerprint.
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Expected Characteristic Absorptions:
Functional Group Vibration Type Expected Wavenumber (cm⁻¹) N-H (Amine) Symmetric & Asymmetric Stretch 3300 - 3500 (two bands) Aromatic C-H Stretch 3000 - 3100 N=O (Nitro) Asymmetric Stretch 1500 - 1550 (strong) N=O (Nitro) Symmetric Stretch 1335 - 1385 (strong) Aromatic C=C Stretch 1450 - 1600 C-N Stretch 1250 - 1350 | C-S | Stretch | 600 - 800 |
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Sample Preparation: Grind a small amount (~1-2 mg) of the dry, solid sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
MS provides the exact molecular weight and offers structural clues through fragmentation patterns.
-
Authoritative Grounding: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places, confirming the elemental composition of C₇H₈N₂O₂S.
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Expected Data:
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Molecular Ion (M⁺): A prominent peak at m/z = 184.0306 (for the monoisotopic mass). [2] * Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z 46) and NO (m/z 30). Fragmentation of the methylsulfanyl group could lead to the loss of CH₃ (m/z 15) or SCH₃ (m/z 47).
-
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the compound from any residual solvent or impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Impact (EI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Single-Crystal X-ray Crystallography
This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact molecule is not readily available in public databases, the methodology for its analysis is well-established for similar nitroaniline derivatives. [4][5]
-
Self-Validating System: A successful crystal structure refinement results in low residual factors (R-factors), indicating an excellent match between the experimental diffraction data and the proposed structural model. This provides unambiguous proof of structure.
-
Crystal Growth (Slow Evaporation): a. Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) at a slightly elevated temperature. b. Filter the solution to remove any particulate matter. c. Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation. d. Store the vial in a vibration-free environment at a constant temperature. High-quality single crystals suitable for diffraction may form over several days to weeks. [4]2. Crystal Mounting and Data Collection: a. Carefully select a well-formed single crystal with sharp edges under a microscope. b. Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer. c. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal motion and radiation damage. d. The diffractometer, using a focused X-ray beam (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while collecting a large number of diffraction spots. [4]3. Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. The model is refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns match closely.
Section 4: Safety & Handling
While a specific safety data sheet for 4-(Methylsulfanyl)-2-nitroaniline is not extensively detailed, data from its close analog, 4-nitroaniline, provides essential guidance. Nitroaniline compounds are generally classified as toxic. [6][7]
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. [7]* Chronic Effects: May cause damage to organs through prolonged or repeated exposure. [7]* Environmental Hazard: Harmful to aquatic life with long-lasting effects. [7][8] Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield. [6]* Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Section 5: Applications in Research & Drug Development
Substituted nitroanilines are crucial building blocks in organic synthesis. [9]The functional groups of 4-(Methylsulfanyl)-2-nitroaniline offer multiple handles for synthetic modification:
-
Pharmaceutical Intermediate: The aniline moiety can be diazotized or acylated, while the nitro group can be reduced to a second amine, creating a diamine precursor. These are common scaffolds in the synthesis of pharmaceuticals and bioactive molecules. [10]* Dye & Pigment Synthesis: Nitroanilines are foundational precursors in the manufacturing of azo dyes. [8][10]* Material Science: The push-pull electronic nature of the molecule (donating amino group, withdrawing nitro group) suggests potential for investigation in the field of nonlinear optical (NLO) materials, a property seen in many nitroaniline derivatives. [11]
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2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. - ResearchGate. [Link]
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N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem. [Link]
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